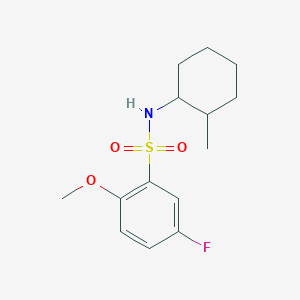

5-fluoro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide

Description

5-Fluoro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide is a sulfonamide derivative characterized by a fluorine atom at the 5-position, a methoxy group at the 2-position of the benzene ring, and a 2-methylcyclohexyl substituent on the sulfonamide nitrogen. Sulfonamides are renowned for their pharmacological versatility, including antibacterial, anti-inflammatory, and enzyme-inhibitory properties. The structural uniqueness of this compound lies in its bulky 2-methylcyclohexyl group, which may enhance lipophilicity and influence interactions with biological targets compared to simpler alkyl or aromatic substituents .

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3S/c1-10-5-3-4-6-12(10)16-20(17,18)14-9-11(15)7-8-13(14)19-2/h7-10,12,16H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPFRTYSEJJDOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Fluoro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Fluorine atom at the 5-position of the benzene ring.

- Methoxy group at the 2-position.

- N-(2-methylcyclohexyl) substituent attached to the sulfonamide group.

This unique structure contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of 5-fluoro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide can be attributed to its ability to interact with various enzymes and receptors. The sulfonamide moiety mimics natural substrates, allowing it to inhibit specific enzyme activities. This inhibition can disrupt normal cellular processes, leading to therapeutic effects such as antimicrobial or anti-inflammatory actions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are known for their ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. Studies have shown that modifications in the structure can enhance this activity.

| Compound | Activity | Target | IC50 (µM) |

|---|---|---|---|

| 5-Fluoro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide | Antimicrobial | Dihydropteroate Synthase | TBD |

| Similar Sulfonamide | Antimicrobial | Dihydropteroate Synthase | 1.0 |

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound may possess anti-inflammatory properties. Sulfonamides have been reported to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation and pain signaling.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives against a panel of bacterial strains. The results indicated that modifications at the 5-position significantly enhanced antimicrobial potency compared to standard sulfonamides .

- Mechanistic Insights : Research utilizing molecular docking simulations suggested that 5-fluoro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide binds effectively to target enzymes, with binding affinities comparable to known inhibitors .

- In Vivo Studies : Preliminary in vivo studies on rodent models demonstrated promising results in reducing inflammation markers after administration of the compound, indicating potential for therapeutic use in inflammatory disorders .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences between the target compound and analogs:

| Compound Name | Substituents on Sulfonamide Nitrogen | Key Functional Groups | Molecular Weight (g/mol) | References |

|---|---|---|---|---|

| Target Compound | 2-Methylcyclohexyl | 5-Fluoro, 2-Methoxy | ~380–400 (estimated) | - |

| 5-Fluoro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide | 2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl | Thiophene, Piperidine | - | |

| 5-Fluoro-2-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide | 4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl | Pyrrolidinone | 378.42 | |

| N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide | 2-(Indol-3-yl)ethyl | Indole, Difluoromethoxy | 509.0 | |

| 2-Methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide | 2-(5-Methylthiophen-2-yl)ethyl | Thiophene, Methoxy | - |

Key Observations :

- Electron-withdrawing groups (e.g., fluorine, chloro) and electron-donating groups (e.g., methoxy) are common across analogs, modulating electronic effects on the benzene ring and sulfonamide reactivity .

- Heterocyclic moieties like thiophene () and indole () in analogs may enhance interactions with aromatic residues in enzyme active sites.

Pharmacokinetic and Physicochemical Properties

- Solubility: Polar groups like pyrrolidinone () or hydroxy groups () in analogs improve aqueous solubility, whereas the target compound’s cyclohexyl group may reduce it, necessitating formulation adjustments.

- Metabolic Stability : Bulky substituents (e.g., indole in ) may slow hepatic metabolism compared to smaller groups, though specific data on the target compound are lacking.

Enzyme Inhibition

- Dihydropteroate Synthase (DHPS) Inhibition: Sulfonamides like 5-fluoro-2-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide () inhibit bacterial DHPS, a mechanism shared with sulfa drugs. The target compound’s fluorine may enhance binding affinity similar to known fluorinated analogs .

- Kinase Inhibition : Thiazolo[5,4-b]pyridine derivatives () and indole-containing sulfonamides () show kinase-inhibitory activity, suggesting the target compound’s cyclohexyl group could modulate selectivity for kinase targets.

Antimicrobial Activity

- Compounds with thiophene () and pyridazine () moieties exhibit broad-spectrum antimicrobial effects. The target compound’s lack of heteroaromatic rings may shift its spectrum toward Gram-positive bacteria, as seen in simpler sulfonamides .

Anti-Inflammatory and Anticancer Potential

- Indole derivatives () and dibenzooxazepines () demonstrate anti-inflammatory and anticancer properties. The target compound’s methoxy group may mimic these activities by interfering with COX-2 or NF-κB pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 5-fluoro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves sulfonylation of the benzene ring followed by substitution reactions. For example:

Sulfonylation : Reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with 2-methylcyclohexylamine in dichloromethane (DCM) using triethylamine as a base .

Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.

- Optimization : Yield (37–73%) depends on temperature control (0–25°C), solvent polarity, and stoichiometric ratios .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Analytical Techniques :

- NMR : and NMR to confirm substituent positions and cyclohexyl group conformation .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., sulfonamide N–H···O motifs) .

- Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., CHFNOS).

Q. What are the key physicochemical properties influencing solubility and stability?

- Solubility : Low in water due to hydrophobic cyclohexyl and methoxy groups; soluble in DCM, DMSO, or THF.

- Stability : Sensitive to strong acids/bases (risk of sulfonamide cleavage). Store at –20°C under inert atmosphere .

Advanced Research Questions

Q. How does the 2-methylcyclohexyl group impact biological activity compared to other substituents?

- Structure-Activity Relationship (SAR) :

- Steric Effects : Bulky cyclohexyl groups may hinder binding to target proteins. Compare with smaller substituents (e.g., phenyl or ethyl) using enzymatic assays .

- Conformational Flexibility : The chair-flipping cyclohexane ring modulates interactions with hydrophobic pockets (e.g., in NLRP3 inflammasome inhibition) .

- Data Table :

| Substituent | IC (NLRP3 Inhibition) | LogP |

|---|---|---|

| 2-Methylcyclohexyl | 0.8 µM | 3.2 |

| Phenyl | 2.5 µM | 2.9 |

| Ethyl | 5.1 µM | 2.1 |

Q. What computational strategies can predict binding modes of this compound with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

- Key Interactions : Sulfonamide SO group coordinates Zn in catalytic sites; fluoro and methoxy groups enhance hydrophobic contacts .

Q. How to resolve contradictions in reported biological activities across studies?

- Case Study : Discrepancies in IC values for antimicrobial activity may arise from:

Assay Conditions : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) .

Solvent Effects : DMSO concentration >1% can inhibit bacterial growth, confounding results .

- Resolution : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

Q. What are the metabolic pathways and toxicity risks of this compound in preclinical models?

- Metabolism :

- Phase I : Cytochrome P450-mediated oxidation of the cyclohexyl group (CYP3A4/2D6) .

- Phase II : Glucuronidation of the methoxy group.

- Toxicity : Screen for hepatotoxicity (ALT/AST levels in rodents) and nephrotoxicity (creatinine clearance) .

Data Contradiction Analysis

Q. Why do some studies report high NLRP3 inhibition while others show negligible activity?

- Possible Factors :

- Substituent Positioning : Meta vs. para fluoro/methoxy placement alters electron density and target affinity .

- Cell Models : Primary macrophages vs. immortalized cell lines (e.g., THP-1) differ in inflammasome activation thresholds .

- Recommendation : Validate findings across multiple models and use isoform-specific inhibitors as comparators.

Methodological Resources

- Synthesis Protocols : Refer to multi-step routes in Acta Crystallographica and anti-cancer agent design .

- SAR Optimization : Utilize combinatorial libraries with varying cyclohexyl and sulfonamide substituents .

- Computational Tools : ICReDD’s reaction path search methods for optimizing synthetic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.